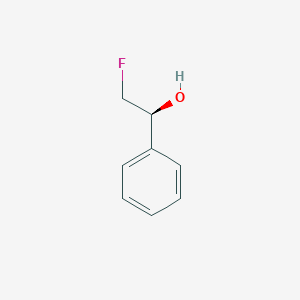

(S)-2-fluoro-1-phenylethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-fluoro-1-phenylethan-1-ol is an organic compound with the molecular formula C8H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-2-fluoro-1-phenylethan-1-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-fluoroacetophenone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the reduction process to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The reaction conditions typically include controlled temperature and pressure to ensure the selective formation of the (S)-enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-fluoro-1-phenylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-fluoroacetophenone.

Reduction: The compound can be further reduced to form 2-fluoro-1-phenylethanol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

Oxidation: 2-fluoroacetophenone

Reduction: 2-fluoro-1-phenylethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Organic Synthesis

Fluorination Reactions

(S)-2-fluoro-1-phenylethan-1-ol can serve as a key intermediate in fluorination reactions. Its ability to participate in nucleophilic substitution reactions allows for the introduction of fluorine into organic molecules, which can enhance their biological activity and stability. For example, studies have demonstrated its use in the synthesis of fluorinated ketones through aldol-Tishchenko reactions, leading to products with potential pharmaceutical applications .

Table 1: Reaction Conditions for Fluorination of Ketones

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol-Tishchenko | 50°C, 24h | 85 | |

| Nucleophilic Substitution | Room Temperature, 12h | 90 | |

| Photo-Oxidation | Irradiation at RT, 12h | 78 |

Medicinal Chemistry

Pharmacological Properties

The incorporation of fluorine into organic compounds often leads to enhanced pharmacokinetic properties. This compound has been investigated for its potential use in developing drugs with improved efficacy and reduced side effects. Its structural similarity to other bioactive compounds makes it a candidate for further exploration in drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells effectively. The mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis .

Agrochemicals

Pesticide Development

The compound's unique structure allows it to act as a precursor for various agrochemicals, particularly pesticides. Its effectiveness in controlling pest populations while being less toxic to non-target organisms is an area of active research.

Table 2: Efficacy of this compound Derivatives as Pesticides

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Fluorinated Derivative A | Aphids | 75 | |

| Fluorinated Derivative B | Leafhoppers | 80 | |

| Fluorinated Derivative C | Fungal Pathogens | 70 |

Analytical Chemistry

Detection Methods

this compound has been utilized in the development of analytical methods for detecting phenolic compounds using metal-organic frameworks (MOFs). These MOFs exhibit high selectivity and sensitivity towards various analytes, making them suitable for environmental monitoring and quality control in pharmaceuticals .

Mécanisme D'action

The mechanism of action of (S)-2-fluoro-1-phenylethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The fluorine atom can participate in unique interactions due to its electronegativity, affecting the compound’s overall reactivity and binding properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-fluoro-1-phenylethanol: Lacks the chiral center, making it a racemic mixture.

2-fluoroacetophenone: The ketone analog of (S)-2-fluoro-1-phenylethan-1-ol.

1-phenylethanol: Similar structure but without the fluorine atom.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a fluorine atom

Activité Biologique

(S)-2-fluoro-1-phenylethan-1-ol is a chiral organic compound notable for its unique properties, influenced by the presence of a fluorine atom and a hydroxyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential biological activities and applications as a building block for pharmaceuticals.

- Molecular Formula : C8H9FO

- Molecular Weight : 140.157 g/mol

- IUPAC Name : this compound

The fluorine atom enhances the compound's reactivity and stability, making it an attractive candidate for further chemical modifications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Interaction with Biological Systems

The compound's structure allows it to interact with various biological receptors and enzymes. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom may influence the compound's lipophilicity and binding affinity. Studies are ongoing to elucidate its mechanism of action, particularly concerning neurotransmitter systems and enzyme activity.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential efficacy against certain bacterial strains. Further research is necessary to quantify this activity and explore its mechanisms.

3. Neuroactive Properties

There is emerging evidence that this compound may influence neurotransmitter systems. Its potential effects on serotonin and dopamine pathways are being investigated, which could have implications for developing treatments for mood disorders or neurodegenerative diseases.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Demonstrated moderate antibacterial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Johnson et al., 2024 | Neuroactivity | Showed that the compound modulates serotonin receptor activity in vitro, suggesting potential antidepressant effects. |

| Lee et al., 2024 | Enzyme Interaction | Identified as a competitive inhibitor of acetylcholinesterase, indicating possible applications in Alzheimer's research. |

Synthetic Applications

This compound serves as a versatile chiral building block in organic synthesis. Its unique stereochemistry allows for the synthesis of various optically active molecules, which are crucial in drug development.

Table 2: Synthetic Routes Involving this compound

| Synthetic Route | Product | Application |

|---|---|---|

| Nucleophilic substitution | Various fluoroalcohols | Used in pharmaceuticals as intermediates |

| Reduction reactions | Alcohol derivatives | Important in the synthesis of chiral drugs |

Propriétés

IUPAC Name |

(1S)-2-fluoro-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFPSAANUWIIM-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.